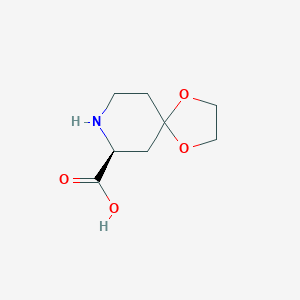

(S)-4-oxopipecolic acid ethylene acetal

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7S)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVFMIFGJMPRCL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC12OCCO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CC12OCCO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for S 4 Oxopipecolic Acid Ethylene Acetal and Its Precursors

Retrosynthetic Deconstruction and Key Strategic Disconnections

The synthetic planning for (S)-4-oxopipecolic acid ethylene (B1197577) acetal (B89532) begins with a retrosynthetic analysis to identify key bond disconnections that simplify the target into readily available starting materials. The final step is logically the protection of the ketone as an ethylene acetal, a standard transformation that masks the carbonyl's reactivity. This simplifies the primary target to N-protected (S)-4-oxopipecolic acid.

Two principal retrosynthetic strategies emerge for the construction of the 4-oxopipecolidine ring:

The Dieckmann Condensation Approach: This strategy hinges on an intramolecular Claisen condensation to form the C2-C3 bond, creating the β-keto ester functionality inherent in the 4-oxopipecolic acid structure. Disconnecting the C2-C3 bond via a Dieckmann retro-reaction leads to a linear N-substituted aminodiester. This precursor can be conceptually assembled from a chiral α-amino acid, such as (S)-aspartic acid, by elongating the carbon chain. This approach is powerful for establishing the core ring structure.

The Intramolecular Cyclization Approach: This strategy involves forming the piperidine (B6355638) ring by creating either the N1-C6 or C5-C6 bond in the final key step. Disconnecting the N1-C6 bond reveals a linear amino acid derivative with functional groups at the α and ε positions poised for cyclization. This route is particularly amenable to syntheses starting from chiral amino acids like (S)-glutamic acid, where the existing carbon backbone can be modified to generate the required precursor for an intramolecular nucleophilic substitution.

These distinct approaches guide the selection of starting materials and the sequence of reactions required to install the desired stereochemistry and functionality.

Asymmetric Methodologies for the Introduction of (S)-Configuration

The crucial (S)-stereocenter at the C2 position is most efficiently introduced by employing asymmetric synthetic methods. These can be broadly categorized into chiral pool-based syntheses, which utilize naturally occurring enantiopure starting materials, and catalytic asymmetric methods.

Chiral Pool-Based Syntheses

The chiral pool provides a reliable and cost-effective source of enantiopure starting materials. Naturally occurring amino acids are ideal precursors for (S)-4-oxopipecolic acid, as they already possess the required (S)-stereocenter at the α-carbon.

(S)-Aspartic acid is an excellent starting material for the synthesis of (S)-4-oxopipecolic acid, primarily through a strategy culminating in a Dieckmann condensation. A laboratory-developed synthesis proceeds through a 4-oxo-(2S)-pipecolic acid intermediate that is derived from L-aspartic acid. nih.gov The general sequence involves:

Orthogonal Protection: The amino group of (S)-aspartic acid is protected (e.g., as a Boc or Cbz derivative), and the two carboxylic acid groups are esterified.

Chain Elongation: The side-chain (β) carboxylic acid is selectively reduced to an alcohol. This alcohol is then converted into a suitable leaving group (e.g., a tosylate or bromide).

Diester Formation: The leaving group is displaced by a two-carbon nucleophile, such as the enolate of diethyl malonate. This step constructs the full carbon skeleton of the aminodiester precursor.

Dieckmann Cyclization: Treatment of the resulting diester with a strong base (e.g., sodium ethoxide) induces an intramolecular Dieckmann condensation, forming the N-protected 3-alkoxycarbonyl-4-oxopipecolate ring.

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated under acidic conditions to yield N-protected (S)-4-oxopipecolic acid.

This route effectively translates the stereochemical information from (S)-aspartic acid to the final product.

Table 1: Key Intermediates in the Synthesis from (S)-Aspartic Acid

| Starting Material | Key Intermediate | Key Transformation |

|---|---|---|

| N-Boc-(S)-aspartic acid diethyl ester | N-Boc-amino diester precursor | Chain elongation and malonic ester alkylation |

| N-Boc-amino diester precursor | N-Boc-3-ethoxycarbonyl-(S)-4-oxopipecolic acid ethyl ester | Dieckmann Condensation |

(trans)-(2S,4R)-4-Hydroxyproline is another valuable chiral starting material. While it is a five-membered pyrrolidine ring, it can be transformed into the six-membered piperidine system. However, a more direct approach utilizes the closely related (2S,4R)-4-hydroxypipecolic acid. The synthesis of (S)-4-oxopipecolic acid has been achieved via the oxidation of (2S,4R)-4-hydroxypipecolic acid. nih.gov

The synthetic sequence can be outlined as:

Ring Expansion (if starting from Hydroxyproline): This is a more complex route involving cleavage of the pyrrolidine C-N bond, insertion of a carbon atom, and re-cyclization.

Direct Oxidation (from Hydroxypipecolic Acid): A more straightforward method starts with commercially available or synthetically prepared (2S,4R)-4-hydroxypipecolic acid. After suitable N-protection, the secondary alcohol at the C4 position is oxidized to the corresponding ketone.

Chromium trioxide (CrO₃) has been successfully used for this oxidation step, providing (S)-4-oxopipecolic acid directly. nih.gov

Table 2: Oxidation of 4-Hydroxypipecolic Acid Derivative

| Substrate | Oxidizing Agent | Product | Typical Yield |

|---|

The principles of chiral pool synthesis can be extended to other amino acids. (S)-Glutamic acid, being a homolog of aspartic acid, is a particularly suitable starting material. A synthetic route to a related six-membered ring system, orthogonally protected (S)-ε-oxapipecolic acid, has been described starting from a commercial glutamate diester. nsf.gov This demonstrates the feasibility of using glutamic acid as a scaffold.

A plausible strategy adapting this for (S)-4-oxopipecolic acid would involve:

Protection and Reduction: N-protection of (S)-glutamic acid, followed by selective reduction of the side-chain (γ) carboxylic acid to an alcohol.

Homologation: The resulting alcohol is converted to a leaving group, followed by displacement with a one-carbon nucleophile (e.g., cyanide), which is then hydrolyzed to a carboxylic acid.

Cyclization: The resulting amino dicarboxylic acid derivative can then be subjected to Dieckmann condensation conditions as described for the aspartic acid route.

This approach leverages the readily available stereocenter of glutamic acid to construct the desired piperidine core.

Organocatalytic Asymmetric Approaches

Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of metal catalysts. The construction of chiral piperidine frameworks can be achieved through various organocatalytic cascade reactions. For the synthesis of chiral 4-piperidones, a key strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by intramolecular cyclization.

A notable example is the highly enantioselective organocatalytic sequence involving a cyclic 2-diazo-1,3-diketone, a primary amine, and an α,β-unsaturated aldehyde. mdpi.com This one-pot, multi-step reaction proceeds via a Wolff rearrangement–amidation–Michael–hemiaminalization cascade to generate complex spirocyclic piperidones with high stereocontrol. mdpi.com While the product is a spirocycle, the core principle of forming the piperidone ring via an organocatalyzed Michael addition is directly applicable.

A simplified adaptation for a non-spirocyclic target could involve:

Enamine/Iminium Catalysis: A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) activates an α,β-unsaturated aldehyde or ketone, forming a chiral iminium ion.

Conjugate Addition: A suitable nitrogen-containing nucleophile (e.g., an enolate equivalent of an N-protected aminoketone) adds to the β-position of the activated unsaturated system.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization (e.g., Mannich reaction or hemiaminalization) to form the piperidone ring.

Catalyst Regeneration: The catalyst is regenerated, completing the catalytic cycle.

This approach allows for the de novo construction of the chiral piperidone ring with high enantioselectivity, offering a powerful alternative to chiral pool-based methods.

Table 3: Representative Organocatalytic Piperidone Synthesis

| Reaction Type | Catalyst | Key Intermediates | Stereoselectivity |

|---|

3+3 Atom-Unit Assembly Strategies for (S)-4-Oxopipecolic Acid

The [3+3] cycloaddition strategy presents a powerful and convergent approach for the synthesis of functionalized six-membered rings like piperidines. This method involves the reaction of a three-atom component with another three-atom synthon to rapidly construct the heterocyclic core.

One notable strategy involves the formal [3+3] cycloaddition reaction of activated aziridines with palladium-trimethylenemethane (Pd-TMM) complexes. nih.govresearchgate.net This reaction proceeds via the opening of the aziridine ring, which acts as a three-atom component, and its subsequent reaction with the Pd-TMM complex. A key advantage of this method is its enantiospecificity; readily available enantiomerically pure 2-substituted aziridines can be used to produce enantiomerically pure 2-substituted piperidines in good yields. nih.gov The nature of the N-substituent on the aziridine is critical for the success of the reaction, with 4-toluenesulfonyl (Ts) and 4-methoxybenzenesulfonyl (PMBS) groups proving to be effective. researchgate.net

Another approach utilizes substrate-controlled regiodivergent annulation reactions. For instance, the reaction of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles can proceed through a [3+3] annulation pathway involving a vinylogous Michael addition followed by an intramolecular aldol cyclization. nih.gov While not directly applied to (S)-4-oxopipecolic acid, this methodology demonstrates the potential of using carefully designed substrates to control the regioselectivity of the annulation and construct complex heterocyclic frameworks with high stereoselectivity.

The table below summarizes key aspects of these [3+3] cycloaddition strategies.

| Strategy | Key Reactants | Catalyst/Mediator | Key Features |

| Formal [3+3] Cycloaddition | Activated Aziridines, Trimethylenemethane Precursors | Palladium Complexes | Enantiospecific, good to excellent yields, dependent on N-substituent on aziridine. |

| Regiodivergent Annulation | 2,3-Dioxopyrrolidines, 3-Alkylidene Oxindoles | Organocatalysts (e.g., DABCO) | Substrate-controlled regioselectivity, high yields, and excellent stereoselectivities. |

Pipecolic Acid-Catalyzed Asymmetric Mannich Reactions and Analogues

The asymmetric Mannich reaction is a cornerstone in the synthesis of chiral β-amino carbonyl compounds, which are valuable precursors for piperidine derivatives. The use of pipecolic acid as a chiral organocatalyst in these reactions has been shown to be highly effective.

In a notable study, (S)-pipecolic acid was used to catalyze the Mannich reaction between various aldehydes and N-p-methoxyphenyl-protected α-imino ethyl glyoxylate. These reactions produced both syn- and anti-products with high enantioselectivities, typically exceeding 98% ee. The diastereomeric ratio of syn to anti products was found to be in the range of 2:1 to 1:1. This is in contrast to proline-catalyzed reactions which predominantly yield the syn-product.

Computational studies have suggested that the lower diastereoselectivity observed with pipecolic acid is due to a smaller energetic preference between the transition states involving the s-cis- and s-trans-enamines. The more rigid piperidine ring of pipecolic acid, compared to the pyrrolidine ring of proline, alters the steric and electrostatic interactions, allowing the imine to react through both enamine conformations. This leads to the formation of nearly equal amounts of the (2S,3R)-anti- and (2S,3S)-syn-Mannich products.

The following table presents representative results from (S)-pipecolic acid-catalyzed Mannich reactions.

| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) of syn-product | Enantiomeric Excess (ee %) of anti-product |

| Isovaleraldehyde | 85 | 1.4:1 | >98 | >98 |

| Propionaldehyde | 90 | 2:1 | >98 | >98 |

| Isobutyraldehyde | 88 | 1.5:1 | >98 | >98 |

This strategy provides a valuable route to chiral building blocks that can be further elaborated to form the 4-oxopipecolic acid skeleton.

Dynamic Kinetic and Thermodynamic Resolution Techniques in the Formation of Chiral Organolithium Intermediates

Dynamic resolution techniques are powerful tools for the asymmetric synthesis of chiral compounds from racemic starting materials. These methods rely on the rapid equilibration of enantiomers or diastereomers under the reaction conditions, allowing for the preferential conversion of one isomer into the desired product.

In the synthesis of chiral piperidines, dynamic resolution can be applied to racemic organolithium intermediates. Racemic 2-lithiopiperidines can be generated and then resolved in the presence of a chiral ligand.

Dynamic Thermodynamic Resolution (DTR) occurs when the diastereomeric complexes formed between the racemic organolithium and the chiral ligand are in rapid equilibrium. nih.gov The reaction proceeds through the more stable diastereomeric complex, leading to an enantiomerically enriched product. This method relies on a thermodynamic preference for one diastereomer.

Dynamic Kinetic Resolution (DKR) , on the other hand, relies on the differential rates of reaction of the rapidly equilibrating diastereomeric complexes with an electrophile. Even if the diastereomers are present in nearly equal amounts at equilibrium, if one reacts significantly faster than the other, a high degree of enantioselectivity can be achieved.

Studies on N-Boc-2-lithiopiperidine have shown that it can be resolved using dynamic thermodynamic resolution in the presence of chiral diamine ligands. nih.gov The efficiency of the resolution is dependent on the choice of the chiral ligand and the reaction conditions. These techniques offer a sophisticated approach to establishing the stereochemistry at the C2 position of the piperidine ring, which is a key feature of (S)-4-oxopipecolic acid.

Formation and Stability of the Ethylene Acetal Moiety

Acid-Catalyzed Cyclization of 4-Oxopiperidine Systems with Ethylene Glycol

The ethylene acetal moiety in "(S)-4-oxopipecolic acid ethylene acetal" serves as a protecting group for the ketone functionality at the C4 position of the piperidine ring. This protection is essential to prevent unwanted reactions at the carbonyl group during subsequent synthetic transformations. The most common method for the formation of this cyclic acetal is the acid-catalyzed reaction of the corresponding 4-oxopiperidine with ethylene glycol.

The reaction is typically carried out in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), in a solvent that allows for the azeotropic removal of water, such as toluene or benzene. The removal of water is crucial as it drives the equilibrium towards the formation of the acetal.

This method is widely applicable to a variety of ketone-containing molecules and is generally high-yielding. The resulting ethylene acetal is stable under neutral and basic conditions but can be readily cleaved to regenerate the ketone by treatment with aqueous acid.

Mechanistic Considerations of Cyclic Acetal Formation

The formation of a cyclic acetal from a ketone and ethylene glycol proceeds through a well-established, multi-step mechanism that is catalyzed by acid.

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of the ethylene glycol molecule acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate, a hemiacetal.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other oxygen atom of the original carbonyl group.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, generating a resonance-stabilized carbocation.

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety, which is now tethered to the molecule, attacks the carbocation in an intramolecular fashion. This ring-closing step forms the five-membered cyclic acetal ring.

Deprotonation: Finally, a base (such as the conjugate base of the acid catalyst or another molecule of ethylene glycol) removes the proton from the remaining oxonium ion to regenerate the acid catalyst and yield the final cyclic acetal product.

Stereochemical Implications of Acetal Formation and Ring Conformation

The transformation of the keto group at the C4 position of a pipecolic acid derivative to an ethylene acetal introduces significant stereochemical consequences, primarily by influencing the conformational equilibrium of the six-membered piperidine ring. The piperidine skeleton, analogous to cyclohexane, preferentially adopts a chair conformation to minimize torsional and steric strain. ias.ac.in However, the introduction of substituents, such as the ethylene acetal group, can alter this preference and may even lead to the adoption of higher energy boat or twist-boat conformations in cases of severe steric hindrance. ias.ac.innih.gov

In the case of (S)-4-oxopipecolic acid ethylene acetal, the piperidine ring is expected to exist predominantly in a chair conformation. The bulky ethylene acetal group at the C4 position introduces substantial steric demand. In a chair conformation, substituents can occupy either axial or equatorial positions. Generally, bulky substituents favor the less sterically crowded equatorial position to avoid unfavorable 1,3-diaxial interactions. westernsydney.edu.au Therefore, the ethylene acetal moiety is expected to reside in the equatorial orientation.

The presence of the rigid acetal ring can also restrict the flexibility of the piperidine ring, further locking it into a specific chair conformation. This conformational rigidity can be a critical factor in subsequent synthetic transformations, influencing the stereochemical outcome of reactions at other positions on the ring by controlling the trajectory of incoming reagents.

Key Ring-Forming Methodologies for the Pipecolic Acid Skeleton

The construction of the substituted piperidine core, a key structural motif in a vast array of natural products and pharmaceuticals, has been the focus of considerable synthetic effort. nih.govua.es Methodologies for synthesizing the pipecolic acid skeleton can be broadly categorized into intramolecular cyclization reactions and cycloaddition strategies, each offering distinct advantages for controlling the relative and absolute stereochemistry of the resulting heterocycle.

Intramolecular Cyclization Reactions

Intramolecular cyclizations are a powerful tool for constructing the piperidine ring, wherein a linear precursor containing both the nitrogen nucleophile and a suitable electrophilic carbon is induced to form the cyclic structure. The stereochemical outcome of these reactions is often dictated by the geometry of the acyclic precursor and the reaction conditions.

A notable strategy for the diastereoselective synthesis of 2,6-cis-disubstituted 4-oxopipecolic acids involves a base-mediated 6-endo-trig cyclization. nih.gov This approach utilizes readily available α-amino acids bearing an enone side chain as the linear precursor. nih.gov The term "6-endo-trig" refers to the formation of a six-membered ring through the attack of a nucleophile onto an sp²-hybridized carbon (a trigonal center) that becomes part of the newly formed ring, a process that is kinetically favored under certain conditions. nih.govharvard.edu

The reaction is initiated by a base, which facilitates the cyclization process. Molecular modeling suggests that the reaction proceeds via an enolate intermediate generated in an equilibrium process. The subsequent irreversible tautomerization and neutralization step provides the thermodynamic driving force for the formation of the final product. nih.gov This methodology has been shown to tolerate a range of aliphatic and aryl side chains at the 6-position, consistently yielding the 2,6-cis isomer with high diastereoselectivity. nih.gov

| Substituent (R) at C6 | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|

| Methyl | 72 | >20:1 | nih.gov |

| Ethyl | 65 | >20:1 | nih.gov |

| Phenyl | 63 | >20:1 | nih.gov |

| 2-Phenylethyl | 58 | >20:1 | nih.gov |

In contrast to the base-mediated approach, a one-pot tandem reductive amination/6-endo-trig cyclization process provides a stereoselective route to 2,6-trans-6-substituted-4-oxo-L-pipecolic acids. rsc.orgrsc.orgdocumentsdelivered.com This cascade reaction also begins with an α-amino acid precursor containing an enone side chain. rsc.org

The key to this transformation is the use of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), which facilitates both the initial reductive amination and the subsequent cyclization in a single pot. rsc.orgrsc.org The process allows for the direct preparation of highly functionalized pipecolic acid analogues with various 6-alkyl and 6-aryl substituents. rsc.org The stereochemical outcome is reliably trans, providing a complementary method to the cis-selective base-mediated cyclization. The relative trans configuration of the stereogenic centers generated during this tandem process has been confirmed through X-ray crystal structure analysis of downstream products. rsc.org

Diels-Alder and Aza-Diels-Alder Cycloadditions

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a highly efficient strategy for the construction of six-membered rings, often creating multiple stereocenters in a single, predictable step. mdpi.com The aza-Diels-Alder variant, where a nitrogen atom is incorporated into either the diene or the dienophile, is a cornerstone for the synthesis of N-heterocycles, including the piperidine core. beilstein-journals.orgnih.gov

The imino-Diels-Alder reaction, a type of aza-Diels-Alder reaction, involves the [4+2] cycloaddition of a diene with an imine, which serves as the dienophile. chemrxiv.org This reaction directly furnishes the piperidine skeleton and is a powerful tool for synthesizing derivatives of pipecolic acid. The development of catalytic, asymmetric versions of this reaction has been a significant advancement, allowing for precise control over the enantioselectivity and diastereoselectivity of the products. beilstein-journals.org

Chiral Lewis acids and Brønsted acids are commonly employed as catalysts. beilstein-journals.org These catalysts activate the imine dienophile towards cycloaddition by lowering its LUMO energy, and the chiral environment provided by the catalyst directs the approach of the diene, leading to high levels of stereocontrol. mdpi.com For example, chiral Brønsted acids derived from BINOL have been shown to effectively catalyze the reaction between cyclic C-acylimines and dienes like cyclopentadiene, yielding optically active nitrogen-containing heterocycles with high diastereo- and enantioselectivities under mild conditions. beilstein-journals.org While many examples focus on electron-rich dienes, the development of catalysts for less reactive dienes continues to expand the scope of this methodology. beilstein-journals.org

| Diene | Imine Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Cyclopentadiene | N-Benzoyl-2,3-dihydropyrrol-4-one | Chiral BINOL-Phosphate | 94 | >20:1 | 96 | beilstein-journals.org |

| Danishefsky's Diene | N-aryl imine | Chiral Lewis Acid (e.g., Cu(II)-BOX) | ~80-95 | High | >90 | beilstein-journals.org |

| Various Dienes | Acyliminium ions | Lewis Acid (e.g., TiCl₄) | Variable | Variable | N/A (diastereoselective) | wikipedia.org |

Aza-Diels-Alder Reactions of Thio-Substituted 1,3-Butadienes with Iminium Salts

The aza-Diels-Alder reaction represents a powerful tool for the construction of six-membered nitrogen-containing heterocycles. A notable application of this reaction in the synthesis of pipecolic acid derivatives involves the use of thio-substituted 1,3-butadienes as the diene component and iminium salts as the dienophile. This approach provides a direct route to functionalized piperidine rings with a high degree of regiochemical control.

In a key synthetic approach, thio-substituted 1,3-butadienes, which can be readily prepared from the thermal desulfonylation of thio-substituted-3-sulfolenes, undergo cycloaddition with iminium salts. These iminium salts are typically generated in situ from the reaction of an amine hydrochloride with an α-ketoester, such as ethyl glyoxalate. The subsequent reaction with the thio-substituted diene proceeds to afford the desired pipecolic acid derivatives in good yields and with complete regioselectivity tandfonline.com. The presence of the thioether functionality in the resulting cycloadduct offers a handle for further synthetic transformations.

The general reaction scheme involves the [4+2] cycloaddition where the thio-substituted diene reacts with the C=N bond of the iminium ion. The regioselectivity is controlled by the electronic nature of the diene and the dienophile, leading to the formation of a single regioisomer.

| Diene Precursor | Amine Component | Dienophile Component | Product | Yield | Regiochemistry |

| Thio-substituted-3-sulfolene | Alkyl/Aryl Amine Hydrochloride | Ethyl Glyoxalate | Pipecolic acid derivative | Good | Complete |

Intramolecular Hydroamination of Dithioketene Acetals

A facile and efficient method for the synthesis of cyclic amino acid derivatives, including precursors to (S)-4-oxopipecolic acid, is the intramolecular hydroamination of dithioketene acetals. This strategy offers an excellent route to proline and pipecolic acid derivatives with high yields and diastereoselectivity.

The reaction is typically catalyzed by a base, such as n-butyllithium (n-BuLi), which facilitates the intramolecular addition of an amine onto the dithioketene acetal moiety. This cyclization process can be used to construct both five- and six-membered rings. A notable feature of this method is its applicability to the synthesis of cyclic amino acids possessing a tetrasubstituted α-carbon atom.

The starting dithioketene acetals can be synthesized from the corresponding amines. Upon treatment with a catalytic amount of base, the intramolecular hydroamination proceeds smoothly to furnish the desired cyclic products. The stereochemistry of the final product can be controlled, in some cases leading to a single diastereomer. For instance, the hydroamination of a dithioketene acetal with a methyl group on the allylic carbon resulted in the formation of a single diastereomer of the corresponding pipecolic acid derivative in 98% yield. The stereochemical outcome can be determined using techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY).

| Substrate | Catalyst | Product | Yield (%) | Diastereoselectivity |

| Dithioketene acetal (piperidine precursor) | n-BuLi (catalytic) | Pipecolic acid derivative | Excellent | High |

| Allylic methyl-substituted dithioketene acetal | n-BuLi (catalytic) | trans-methyl pipecolic acid derivative | 98 | Single diastereomer |

Gold-Catalyzed Cyclizations to Enantiopure Dihydropyridone-2-carboxylates

Gold-catalyzed cyclizations have emerged as a powerful and versatile tool in organic synthesis, enabling the construction of complex molecular architectures under mild reaction conditions. This methodology has been successfully applied to the synthesis of enantiopure dihydropyridone-2-carboxylates, which are valuable precursors for 6-substituted 4-oxo- and 4-hydroxypipecolic acid derivatives.

This strategy often commences with a readily available chiral starting material, such as a protected (S)-aspartic acid. The synthetic sequence typically involves the conversion of the side-chain carboxylic acid into a Weinreb amide, followed by transformation into an ynone. The crucial step is the gold-catalyzed intramolecular cyclization of the ynone, which proceeds in high yield to furnish the desired enantiopure enaminone, a dihydropyridone-2-carboxylate.

The use of gold catalysts, such as those derived from triphenylphosphinegold(I), is key to the efficiency of this transformation. The carbophilic nature of the gold catalyst activates the alkyne moiety of the ynone, facilitating the nucleophilic attack of the amide nitrogen to form the six-membered ring. This enantiospecific synthesis provides a straightforward route to chiral piperidine precursors. The resulting dihydropyridones can be further elaborated through stereoselective reduction reactions to access a variety of substituted pipecolic acid derivatives. The stereochemical outcome of these reductions can often be controlled by the choice of reducing agent and the steric influence of existing protecting groups.

| Starting Material | Key Intermediate | Catalyst | Product | Yield | Enantiopurity |

| Protected (S)-aspartic acid | Ynone derivative | Gold(I) complex | Enantiopure dihydropyridone-2-carboxylate | High | Maintained |

| Homopropargylic carboxamides | Oxazine intermediate | Triphenylphosphanegold(I) triflate | 2,3-Dihydropyridin-4-(1H)-one | Not specified | Not specified |

Chemical Transformations and Reactivity Profile of S 4 Oxopipecolic Acid Ethylene Acetal

Acid-Catalyzed Deprotection of the Ethylene (B1197577) Acetal (B89532) to the 4-Oxo Functionality

The ethylene acetal group in (S)-4-oxopipecolic acid ethylene acetal serves as a robust protecting group for the 4-oxo functionality. Its removal is a critical step to unmask the ketone, enabling subsequent chemical transformations. This deprotection is typically achieved under acidic conditions through a hydrolysis reaction. libretexts.org Acetals are generally stable in neutral to strongly basic environments but are susceptible to cleavage in the presence of acid. libretexts.org

The mechanism of acid-catalyzed acetal hydrolysis involves a series of equilibrium steps. Initially, one of the acetal oxygen atoms is protonated by an acid catalyst, which converts the alkoxy group into a good leaving group (an alcohol). The departure of the alcohol is assisted by the lone pair of electrons on the other oxygen atom, leading to the formation of a resonance-stabilized oxonium ion intermediate. A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation of the resulting intermediate yields a hemiacetal. The process repeats with the protonation of the second alkoxy group, its elimination as another molecule of alcohol, and finally, deprotonation to reveal the ketone.

The deprotection of cyclic acetals, such as the ethylene acetal, follows the same fundamental mechanism. A variety of acidic conditions can be employed for this transformation, ranging from aqueous solutions of strong mineral acids like hydrochloric acid (HCl) to organic acids such as p-toluenesulfonic acid (TsOH) in wet organic solvents. organic-chemistry.org The choice of acid and solvent system is often crucial to avoid unwanted side reactions, particularly if other acid-sensitive functional groups are present in the molecule. um.es For instance, palladium(II) complexes have been developed as catalysts for the hydrolysis of acetals and ketals under mild conditions, which can be beneficial for substrates containing other sensitive protecting groups like tetrahydropyranyl (THP) or tert-butyldimethylsilyl (TBDMS) ethers. um.es

Stereoselective Reduction Pathways of the 4-Oxo-Piperidine Moiety

Once the 4-oxo functionality is deprotected, it becomes a key site for introducing new stereocenters into the piperidine (B6355638) ring through stereoselective reduction. The facial selectivity of the hydride attack on the prochiral ketone is influenced by several factors, including the steric bulk of the reducing agent and the conformation of the piperidine ring, which is in turn affected by the substituents on both the nitrogen and the C-2 carboxyl group.

Formation of 4-Hydroxypipecolic Acid Derivatives

The reduction of the 4-oxo group yields 4-hydroxypipecolic acid derivatives, which are important structural motifs found in various natural products and pharmacologically active compounds. researchgate.net The reduction can lead to the formation of two diastereomers: the cis-isomer (equatorial hydroxyl group) and the trans-isomer (axial hydroxyl group). These diastereomers can serve as precursors for a wide range of biologically significant molecules, including HIV protease inhibitors and NMDA receptor antagonists. researchgate.net

The synthesis of these derivatives often involves the reduction of a protected 4-oxopipecolate precursor. Common reducing agents for this transformation include complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net The choice of reagent can significantly impact the stereochemical outcome of the reaction.

Diastereoselective Control in Carbonyl Reductions

Significant diastereoselective control can be achieved in the reduction of the 4-oxo-piperidine moiety by carefully selecting the hydride reagent. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl carbon. Generally, small hydride reagents tend to favor axial attack, leading to the formation of the equatorial alcohol (cis-product), while sterically hindered, bulky hydride reagents prefer equatorial attack, resulting in the axial alcohol (trans-product). researchgate.net

This principle has been demonstrated in the synthesis of cis- and trans-4-hydroxyphosphopipecolic acids. researchgate.net In this work, the reduction of a 4-oxophosphopipecolate intermediate with sodium borohydride (NaBH₄), a relatively small hydride reagent, proceeded with high selectivity to yield the cis-product (equatorial hydroxyl group). Conversely, employing a bulky hydride reagent such as L-Selectride® (lithium tri-sec-butylborohydride) resulted in the preferential formation of the trans-product (axial hydroxyl group) via equatorial attack. researchgate.net This highlights the ability to control the stereochemistry at the C-4 position by modulating the steric demands of the reducing agent.

| Reducing Agent | Predominant Attack | Product Stereochemistry |

| Sodium Borohydride (NaBH₄) | Axial | cis (Equatorial -OH) |

| L-Selectride® | Equatorial | trans (Axial -OH) |

Functional Group Interconversions on the Piperidine Ring and Carboxyl Group

The piperidine ring and the carboxyl group of (S)-4-oxopipecolic acid ethylene acetal and its derivatives are amenable to a variety of functional group interconversions. The piperidine ring itself, being a saturated heterocycle, has limited sites for direct functionalization without prior activation. However, the nitrogen atom and the carbons adjacent to it can be involved in specific reactions.

The carboxyl group at the C-2 position is a versatile handle for numerous transformations. It can be converted into a range of other functional groups, providing access to a wide array of derivatives. Standard organic transformations can be applied to this moiety. For example, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride or borane (B79455) complexes. Esterification and amidation are also common transformations, as discussed in the following section.

Derivatization of the Carboxyl Group and N-Substitution Patterns

The carboxyl group and the secondary amine of the piperidine ring are the primary sites for derivatization. These modifications are crucial for building molecular complexity and modulating the physicochemical properties of the resulting compounds.

The carboxyl group can be readily converted into esters or amides through standard coupling procedures. libretexts.org Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive species like an acyl chloride or using coupling agents. youtube.com Similarly, amides are formed by reacting the carboxylic acid or its activated derivatives with primary or secondary amines. libretexts.org These reactions allow for the introduction of a wide variety of substituents at the C-2 position. vu.nl

The piperidine nitrogen, being a secondary amine, is nucleophilic and can undergo a range of substitution reactions. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. nih.govmdpi.com N-acylation is another common transformation, where the nitrogen is reacted with acyl chlorides or anhydrides to form amides. These N-substitution patterns are important for creating diverse libraries of compounds for biological screening and for modulating the conformational preferences of the piperidine ring.

Reactivity at the Piperidine Ring: Nucleophilic and Electrophilic Transformations

The reactivity of the piperidine ring in derivatives of (S)-4-oxopipecolic acid ethylene acetal is largely dictated by the nitrogen atom and the carbonyl group at the C-4 position (after deprotection).

The nitrogen atom, with its lone pair of electrons, imparts basic and nucleophilic character to the molecule. uoanbar.edu.iq It readily reacts with electrophiles such as alkyl halides and acylating agents, as mentioned in the previous section. In an acidic medium, the nitrogen can be protonated, forming a pyridinium-like ion, which deactivates the ring towards electrophilic attack. uoanbar.edu.iq

After deprotection of the acetal, the 4-oxo group becomes a key reactive site for nucleophilic additions. lookchem.com A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), enamines, and enolates, can add to the carbonyl carbon. lookchem.com These additions create a new carbon-carbon bond and a tertiary alcohol, further increasing the molecular complexity. The stereochemical outcome of these additions can often be controlled, providing access to specific diastereomers. The piperidine ring can also participate in intramolecular reactions, such as the aza-Michael addition, to form bicyclic structures. ntu.edu.sg

Towards electrophiles, the piperidine ring itself is generally not reactive due to its saturated nature. uoanbar.edu.iq Electrophilic substitution reactions are characteristic of aromatic systems like pyridine (B92270), not saturated ones like piperidine. libretexts.org Any electrophilic attack would preferentially occur at the more nucleophilic nitrogen atom.

Metal-Catalyzed Cross-Coupling Reactions at Functionalized Positions

Metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from relatively simple precursors. While the scientific literature specifically detailing the cross-coupling reactions of (S)-4-oxopipecolic acid ethylene acetal is not extensively documented, the reactivity of related pipecolic acid and piperidine scaffolds provides significant insight into the potential transformations at various functionalized positions of the core structure. The primary sites for such reactions on the pipecolic acid framework are typically at the nitrogen atom, the carboxylic acid group (or its derivatives), and the carbon atoms of the piperidine ring.

The introduction of functional groups, such as halides or triflates, onto the piperidine ring is a common strategy to enable subsequent cross-coupling reactions. For instance, palladium-catalyzed reactions are frequently employed for the α-arylation of saturated azacycles. nih.gov This suggests that functionalization at the C-3 or C-5 positions of the (S)-4-oxopipecolic acid ethylene acetal ring could pave the way for the introduction of various substituents.

Research into the derivatization of pipecolic acid itself has demonstrated the feasibility of late-stage functionalization through transition metal-catalyzed cross-coupling. beilstein-journals.org Notably, Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions have been successfully applied to generate C6-aryl and C6-alkynyl modified pipecolic acid derivatives, respectively. beilstein-journals.orgnih.gov These transformations highlight the potential for modifying the position adjacent to the carboxylic acid in the target molecule.

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, involves a catalytic cycle that begins with the oxidative addition of an organohalide to a Pd(0) complex. This is followed by transmetalation with an organoboron compound and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of ligands, bases, and solvents is crucial for the efficiency and selectivity of these reactions. nih.gov

In a study focused on generating enantiomerically pure pipecolic acid derivatives, various boronic acids were coupled with a pipecolic acid precursor. nih.gov The optimal conditions were identified as using Pd(dppf)Cl₂ as the catalyst, K₂CO₃ as the base, and DMF as the solvent. nih.gov This methodology proved effective for a range of boronic acids with differing electronic and steric properties. nih.gov

The following interactive table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions performed on a pipecolic acid derivative, illustrating the scope of the transformation.

| Entry | Boronic Acid | Product | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | 6-Phenylpipecolic acid derivative | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 90 |

| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)pipecolic acid derivative | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 85 |

| 3 | 4-Chlorophenylboronic acid | 6-(4-Chlorophenyl)pipecolic acid derivative | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 78 |

| 4 | 2-Naphthylboronic acid | 6-(2-Naphthyl)pipecolic acid derivative | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 82 |

| 5 | Thiophene-2-boronic acid | 6-(Thiophen-2-yl)pipecolic acid derivative | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 65 |

Data derived from studies on related pipecolic acid derivatives. nih.gov

Furthermore, palladium-catalyzed α-arylation of N-protected 2-piperidinones has been reported, which involves the coupling of the zinc enolate of the piperidinone with an aryl bromide. researchgate.net This type of reaction could potentially be adapted for the functionalization of the C-3 or C-5 positions of the (S)-4-oxopipecolic acid ethylene acetal, assuming prior conversion to a suitable enolate or enolate equivalent.

Stereochemical Control, Conformational Analysis, and Structural Elucidation

Strategies for Enantiopure Synthesis and Control of Absolute Configuration

The synthesis of enantiomerically pure (S)-4-oxopipecolic acid ethylene (B1197577) acetal (B89532) relies on strategies that establish and maintain the desired absolute configuration at the stereogenic centers. Common approaches include the use of chiral auxiliaries, asymmetric catalysis, and resolutions of racemic mixtures.

One prominent strategy involves the asymmetric dearomatization of activated pyridines through chemo-enzymatic methods. This approach can produce substituted piperidines with well-defined stereochemistry. nih.gov A key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov

Asymmetric hydrogenation of pyridine (B92270) derivatives using transition metal catalysts, such as rhodium and iridium complexes with chiral ligands, is another powerful technique. nih.gov For instance, rhodium-catalyzed asymmetric hydrogenation has been successfully employed in the synthesis of precursors to drugs like Tofacitinib. nih.gov These methods often achieve high levels of enantioselectivity, providing access to enantiopure piperidine (B6355638) scaffolds.

Furthermore, kinetic resolution reactions, often utilizing chiral bases like n-BuLi/sparteine, can effectively separate enantiomers by selectively reacting with one enantiomer in a racemic mixture. rsc.org This technique generates an organolithium intermediate that can be trapped by an electrophile, leading to the formation of a new stereocenter with high enantiomeric excess. rsc.org

Recent advancements have also focused on biocatalytic methods, which offer high enantio- and regio-selectivity under mild conditions. nih.gov Biocatalysts have enabled one-pot cascade reactions to access a variety of stereo-enriched piperidines. nih.gov Multi-enzymatic and chemo-enzymatic strategies have been developed to prepare piperidines with multiple stereocenters from achiral precursors in a limited number of steps. researchgate.net

Diastereoselective Inductions and Control of Relative Stereochemistry

Controlling the relative stereochemistry between multiple stereocenters is a critical aspect of synthesizing complex piperidine derivatives. Diastereoselective reactions are employed to favor the formation of one diastereomer over others.

One effective method is the diastereoselective reductive cyclization of amino acetals. nih.gov The stereochemistry of the final piperidine ring is controlled by a diastereoselective Mannich reaction in the initial step, and this stereochemical information is retained during the subsequent reductive cyclization. nih.gov

Hydrogenation of substituted pyridines often proceeds with high diastereoselectivity, influenced by the existing substituents on the ring. For example, the hydrogenation of architecturally simple pyridines can generate more structurally complex piperidines with a cis relationship between substituents in moderate to excellent yields. rsc.org Subsequent epimerization, driven by conformational control, can then be used to access the corresponding trans-diastereoisomers. rsc.orgwhiterose.ac.uk

Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives have also emerged as a powerful tool for controlling relative stereochemistry. snnu.edu.cn This method provides access to 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be further reduced to the desired piperidines. snnu.edu.cn

Configurational Stability of Intermediates, particularly Organolithium Species

The utility of organolithium intermediates in the stereoselective synthesis of piperidines is highly dependent on their configurational stability. A chiral carbanion must maintain its stereochemical integrity on the timescale of the subsequent chemical transformation. uark.edu

Studies have shown that α-amino organolithiums, such as those derived from piperidines, can exhibit remarkable configurational stability, especially at low temperatures. uark.edu For example, N-Boc-2-lithio-2-arylpiperidines have been found to be configurationally stable at -80 °C in diethyl ether. nih.gov This stability allows for subsequent reactions with electrophiles to proceed with little to no loss of enantiopurity. nih.gov

The solvent and the presence of ligands can significantly influence the configurational stability of these organolithium species. For instance, the presence of TMEDA (tetramethylethylenediamine) has been shown to enhance the configurational stability of N-Boc-2-lithio-2-phenylpyrrolidine in both diethyl ether and THF. nih.gov The rate of racemization is generally slower in less polar solvents like diethyl ether compared to more polar solvents like THF. nih.gov

The inherent stability of these intermediates is a key factor in the success of dynamic thermodynamic resolution and dynamic kinetic resolution strategies for the synthesis of enantioenriched piperidines.

Computational Chemistry and Molecular Modeling Studies

Computational methods play an increasingly important role in understanding and predicting the stereochemical and conformational properties of piperidine derivatives.

Computational studies, often employing Density Functional Theory (DFT), are used to model the transition states of ring-forming reactions. By comparing the energies of different transition state structures, it is possible to predict the major stereoisomer that will be formed. This approach has been applied to understand the stereoselectivity in rhodium-catalyzed cyclopropanations, where the chiral pocket of the catalyst controls the stereochemical outcome. acs.org These calculations can reveal that the selectivity arises from a combination of steric repulsion and favorable dispersive interactions between the substrate and the catalyst's ligands. acs.org

The piperidine ring can adopt various conformations, with the chair conformation being the most common. Computational methods are used to determine the relative energies of different conformers and to predict the preferred conformation. Molecular mechanics calculations have been successfully used to predict the conformer energies of both free piperidines and their protonated forms (piperidinium salts). nih.gov

These studies have shown that electrostatic interactions between substituents and a protonated nitrogen atom can significantly influence the conformational equilibrium. nih.gov For fluorinated piperidines, computational and experimental analyses have revealed that the conformational behavior is governed by an interplay of electrostatic interactions, hyperconjugation, and steric factors. d-nb.inforesearchgate.net The polarity of the solvent also plays a crucial role in determining the stability of different conformers. d-nb.info

Understanding the mechanism of asymmetric catalysis is essential for designing more efficient and selective catalysts. Computational modeling of transition states provides valuable insights into the factors that control enantioselectivity. uark.edu For copper-catalyzed intramolecular C-H amination reactions to form piperidines, DFT investigations have been used to elucidate the catalytic cycle, which proceeds through a Cu(I)/Cu(II) pathway. acs.org By analyzing the geometries of the key transition states, researchers can understand the origins of stereoselectivity, which can be attributed to steric and electronic factors. acs.org

Spectroscopic Methodologies for Structural and Stereochemical Assignment

The unambiguous determination of the configuration and predominant conformation of (S)-4-oxopipecolic acid ethylene acetal relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and spatial orientation of atoms, chiroptical methods confirm the enantiomeric purity and absolute configuration, and X-ray crystallography offers a definitive view of the molecular structure in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of (S)-4-oxopipecolic acid ethylene acetal in solution. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the assignment of all proton and carbon signals.

The conformation of the six-membered piperidine ring is of particular interest. Typically, piperidine rings adopt a chair conformation to minimize steric and torsional strain. For (S)-4-oxopipecolic acid ethylene acetal, the analysis of proton-proton coupling constants (³J-values) is crucial for determining the dihedral angles between adjacent protons, and by extension, the ring's conformation. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons on the ring suggests a diaxial relationship, which is characteristic of a chair conformation. Conversely, smaller coupling constants (1-5 Hz) indicate axial-equatorial or diequatorial relationships.

Detailed NMR studies on analogous piperidin-4-one derivatives have shown that the piperidine ring generally prefers a chair conformation. In the case of N-protected 3,5-bis(arylidene)-4-piperidones, temperature-dependent ¹H NMR studies have been used to analyze conformational dynamics. scbt.comchemimpex.com Similarly, DFT-based conformational studies, supported by NMR J-based analysis, have been effective in determining the preferred puckering of the six-membered ring in other substituted pipecolic acids. nih.govchemicalbook.comgoogle.com

The following table represents hypothetical but chemically plausible ¹H NMR data for (S)-4-oxopipecolic acid ethylene acetal in CDCl₃, based on general principles and data for similar structures. Actual experimental data is not available in the cited literature.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.90 | dd | J = 10.5, 4.0 |

| H-3a (axial) | 2.15 | ddd | J = 13.0, 10.5, 5.0 |

| H-3b (equatorial) | 2.40 | dt | J = 13.0, 3.5 |

| H-5a (axial) | 1.90 | m | |

| H-5b (equatorial) | 2.10 | m | |

| H-6a (axial) | 3.20 | dd | J = 12.5, 11.0 |

| H-6b (equatorial) | 3.55 | dd | J = 12.5, 4.5 |

| Ethylene Acetal | 3.95-4.05 | m | |

| NH | 2.50 | br s | |

| COOH | 11.5 | br s |

Chiroptical techniques are essential for confirming the stereochemical integrity of enantiomerically pure compounds like (S)-4-oxopipecolic acid ethylene acetal. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Polarimetry is a routine method used to measure the specific rotation ([α]) of a chiral compound. A non-zero specific rotation confirms that the sample is optically active and not a racemic mixture. The sign of the rotation (+ or -) is a characteristic physical property of the enantiomer, though it does not directly reveal the (S) or (R) configuration without comparison to a known standard.

Circular Dichroism (CD) Spectroscopy provides more detailed structural information than polarimetry. A CD spectrum plots the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive or negative peaks (known as Cotton effects), is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. The absolute configuration of a molecule can often be assigned by comparing its experimental CD spectrum to spectra predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT). nih.gov Such computational approaches are invaluable when an appropriate reference compound is unavailable.

For amino acid derivatives, the chromophore's environment, which is dictated by the stereocenter, largely determines the CD spectrum. In (S)-4-oxopipecolic acid ethylene acetal, the carboxylic acid group and the piperidine ring itself contribute to the chiroptical response.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice.

This technique provides unambiguous information on:

Absolute Configuration: When using anomalous dispersion, the absolute stereochemistry (S or R) can be determined without ambiguity.

Conformation: The precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of its substituents are clearly visualized.

Bond Lengths and Angles: Exact measurements of all bond lengths and angles provide insight into the molecule's geometry.

Intermolecular Interactions: The packing of molecules in the crystal reveals information about hydrogen bonding and other non-covalent interactions.

While no specific crystal structure for (S)-4-oxopipecolic acid ethylene acetal has been reported in the searched literature, studies on closely related piperidine derivatives demonstrate the power of this technique. For example, the crystal structures of various chiral N-substituted piperidin-4-ones have confirmed that the six-membered heterocycle predominantly adopts a chair conformation to minimize steric hindrance. The specific puckering parameters and any deviations from an ideal chair can be precisely calculated from the crystallographic data.

Applications As a Versatile Chiral Synthetic Intermediate

Scaffold for the Stereoselective Synthesis of Complex Pipecolic Acid Derivatives

(S)-4-oxopipecolic acid ethylene (B1197577) acetal (B89532) serves as an excellent starting material for the synthesis of various substituted pipecolic acid derivatives. The ethylene acetal protecting group is stable under a variety of reaction conditions, allowing for selective manipulation of other parts of the molecule. For instance, the carboxylic acid can be converted to esters or amides, and the piperidine (B6355638) nitrogen can be functionalized. Subsequent deprotection of the acetal reveals the ketone, which can then undergo a range of stereoselective transformations, such as reduction to an alcohol or reaction with organometallic reagents to introduce new carbon-carbon bonds. This sequential functionalization allows for the controlled synthesis of complex pipecolic acid derivatives with high diastereoselectivity. rsc.orgrsc.orgrsc.org

A general approach to such derivatives involves a multicomponent reaction starting from cyclic imines to yield protected amino acids in high yields. rsc.org In instances where chiral imines are utilized, the resulting products are obtained with notable diastereoselectivity. rsc.org These protected bisamides are versatile precursors for a wide array of amino acid derivatives. rsc.org

| Starting Material | Reaction Type | Product Class | Potential Modifications |

| (S)-4-oxopipecolic acid ethylene acetal | Esterification/Amidation | N-protected esters/amides | N-alkylation, acetal deprotection |

| (S)-4-oxopipecolic acid ethylene acetal | Reduction of carboxylic acid | Chiral amino alcohol | Acetal deprotection, further oxidation/reduction |

| Deprotected 4-keto intermediate | Stereoselective reduction | 4-hydroxypipecolic acid derivatives | Derivatization of the hydroxyl group |

| Deprotected 4-keto intermediate | Grignard/Organolithium addition | 4-alkyl/aryl-4-hydroxypipecolic acid derivatives | Further functional group transformations |

Building Block for Conformationally Restricted Amino Acids and Peptidomimetics

Conformationally restricted amino acids are crucial in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides but with improved stability and bioavailability. The rigid piperidine ring of (S)-4-oxopipecolic acid ethylene acetal provides a well-defined conformational constraint. By incorporating this scaffold into a peptide sequence, it is possible to induce specific secondary structures, such as turns or helices. The functional handles on the molecule allow for its integration into peptide synthesizers and the subsequent elaboration into more complex peptidomimetic structures. nih.gov The synthesis of such molecules often employs solid-phase synthesis strategies. nih.gov

Development of Chiral Catalysts in Asymmetric Transformations

Chiral, non-racemic ligands and catalysts are indispensable tools in asymmetric synthesis. The rigid, chiral scaffold of pipecolic acid and its derivatives has been exploited in the design of new catalyst systems. nih.govoup.com (S)-4-oxopipecolic acid ethylene acetal can be chemically modified to incorporate coordinating groups, such as phosphines or amines, which can then bind to a metal center to form a chiral catalyst. For example, a series of N-formamides derived from pipecolic acid have been synthesized and utilized as Lewis base catalysts for the enantioselective reduction of N-aryl imines. nih.gov The stereochemical information embedded in the pipecolic acid backbone can effectively control the facial selectivity of reactions, leading to high enantiomeric excesses in the products. The functional groups of the starting acetal allow for a modular approach to catalyst design, enabling the fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity.

| Catalyst Type | Metal Center | Target Reaction | Potential Ligand from (S)-4-oxopipecolic acid ethylene acetal |

| Lewis Base Organocatalyst | N/A | Asymmetric reduction | N-acylated derivatives |

| Transition Metal Catalyst | Rhodium, Ruthenium, Palladium | Asymmetric hydrogenation, C-C coupling | Phosphine or amine functionalized derivatives |

Construction of Aza-Polycyclic Frameworks and Heterocyclic Systems

Aza-polycyclic frameworks are common structural motifs in alkaloids and other biologically active compounds. The piperidine ring of (S)-4-oxopipecolic acid ethylene acetal can serve as a foundational building block for the construction of more complex fused or bridged heterocyclic systems. acs.orgresearchgate.net Intramolecular cyclization reactions, such as Pictet-Spengler or Mannich reactions, can be employed to form new rings fused to the piperidine core. The presence of the protected ketone and carboxylic acid provides strategic points for tethering the cyclization precursors. This approach allows for the stereocontrolled synthesis of complex aza-polycyclic architectures. researchgate.net

Use in Prodrug Strategies and Design (conceptual relevance to acetals)

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. The acetal group in (S)-4-oxopipecolic acid ethylene acetal is conceptually relevant to prodrug design. Acetals can be used as protecting groups for carbonyl functionalities in drug molecules. utsouthwestern.edulibretexts.orgyoutube.comneliti.com These acetals can be designed to be stable at neutral pH but hydrolyze under the acidic conditions found in certain tissues or cellular compartments, thereby releasing the active drug. nih.gov While (S)-4-oxopipecolic acid ethylene acetal itself is a synthetic intermediate, the principle of using an ethylene acetal to mask a ketone is a common strategy in medicinal chemistry to improve a drug's pharmacokinetic properties, such as absorption or distribution. nih.gov

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly central to modern organic synthesis, emphasizing the need for processes that are both environmentally benign and efficient. Future efforts in the synthesis of (S)-4-oxopipecolic acid ethylene (B1197577) acetal (B89532) will likely concentrate on Pot, Atom, and Step Economic (PASE) strategies. researchgate.netcore.ac.uk These approaches maximize the incorporation of all starting materials into the final product, minimize waste, and reduce the number of synthetic steps. One promising avenue is the development of one-pot, multi-component reactions that construct the functionalized piperidine (B6355638) core in a single operation from simple precursors. researchgate.net

Furthermore, there is a growing trend toward utilizing renewable biomass as a feedstock for chemical synthesis to reduce reliance on fossil fuels. nih.gov Research into pathways starting from bio-based platform chemicals, such as furfural (B47365), could lead to more sustainable production of the piperidine scaffold. nih.gov Such a process would involve catalytic amination and ring rearrangement cascades, representing a significant leap in sustainable chemical manufacturing. nih.gov The development of photocatalytic methods, which are often 100% atom-economical, also presents a viable strategy for preparing functionalized piperidine precursors. rsc.org

| Synthetic Strategy | Key Principles | Potential Application to Target Compound |

| PASE Synthesis | Maximizes atom economy, minimizes steps and waste. researchgate.netcore.ac.uk | A one-pot condensation of simpler, acyclic precursors to directly form the 4-oxopipecolic acid core. |

| Biomass Valorization | Uses renewable feedstocks like furfural. nih.gov | Development of a catalytic route from furfural to the piperidine ring system. |

| Photocatalysis | Utilizes light to drive reactions, often with high atom economy. rsc.org | Efficient, one-pot synthesis of functionalized cyclooctene (B146475) monomers as precursors. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The modular nature of flow chemistry allows for the integration of in-line purification and analysis, accelerating the optimization of reaction conditions. nih.gov Coupling these automated platforms with machine learning algorithms could enable self-optimizing systems that rapidly identify the ideal parameters for yield and selectivity. This technology is pivotal for the rapid production of analogues for medicinal chemistry programs. springerprofessional.de A practical continuous flow protocol could provide various functionalized piperidines with superior yields and diastereoselectivity within minutes, showcasing the utility for producing drug precursors. nih.govorganic-chemistry.org

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The biological activity of chiral molecules is critically dependent on their stereochemistry, making enantioselective synthesis a paramount goal. For (S)-4-oxopipecolic acid ethylene acetal, research will focus on novel catalytic systems that can establish the (S)-stereocenter with high fidelity. Chemo-enzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical synthesis, are a particularly promising frontier. nih.gov For instance, a cascade involving an amine oxidase and an ene-imine reductase could be used for the asymmetric dearomatization of a pyridine (B92270) precursor to generate the chiral piperidine core. nih.gov

Organocatalysis, using small organic molecules like L-proline, offers another powerful tool for asymmetric transformations and has been successfully employed in the synthesis of chiral pipecolic acid. ekb.eg Additionally, the development of new chiral transition-metal catalysts, such as those based on iridium or rhodium, continues to push the boundaries of asymmetric C-H functionalization and hydrogenation, providing direct routes to enantioenriched piperidines from acyclic amines or pyridines. nih.govnih.gov These advanced catalytic methods could be applied to set the stereocenter early in the synthesis, potentially obviating the need for chiral resolution.

| Catalytic Approach | Mechanism | Relevance to (S)-4-oxopipecolic acid |

| Chemo-enzymatic | Combines biocatalytic and chemical steps for high selectivity. nih.gov | Asymmetric dearomatization of a pyridine precursor using an enzyme cascade. |

| Organocatalysis | Uses small, chiral organic molecules to induce enantioselectivity. ekb.eg | Asymmetric α-amination of an aldehyde precursor catalyzed by L-proline. |

| Transition-Metal Catalysis | Employs chiral metal complexes for asymmetric reactions. nih.govrsc.org | Enantioselective hydrogenation of a tetrahydropyridine (B1245486) or cyclization of an acyclic amine. |

Application in Divergent Synthesis of Chemical Libraries

Scaffolds that allow for the rapid generation of diverse molecular structures are highly valuable in drug discovery. (S)-4-oxopipecolic acid ethylene acetal is an excellent candidate for divergent synthesis due to its multiple functional handles: the secondary amine, the carboxylic acid, and the protected ketone, which can be selectively deprotected. acs.org Future research will likely exploit this versatility to build focused chemical libraries for screening against biological targets.

A particularly innovative application is in the construction of DNA-encoded libraries (DELs). The development of on-DNA transformations using a piperidone core demonstrates the feasibility of incorporating such scaffolds into DELs. acs.org (S)-4-oxopipecolic acid ethylene acetal could be attached to a DNA-oligonucleotide and subsequently elaborated through sequential reactions at the amine and carboxylic acid functionalities. After deprotection of the acetal, the resulting ketone could undergo further reactions, leading to a wide array of complex, drug-like molecules. acs.org This approach enables the synthesis and screening of billions of compounds simultaneously, dramatically accelerating the hit identification process. chemrxiv.org

Advanced Computational Tools for Rational Design and Reaction Prediction

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of reaction outcomes. mdpi.com For (S)-4-oxopipecolic acid ethylene acetal, Density Functional Theory (DFT) calculations can be employed to investigate the transition states of key synthetic steps, providing insights into the factors that control regio- and stereoselectivity. acs.org This predictive power can guide the design of more efficient synthetic routes and catalysts.

Beyond reaction prediction, computational tools are crucial for designing analogues with specific properties. By analyzing the three-dimensional shape and electronic properties of the piperidine scaffold, researchers can design derivatives with improved binding affinity for a target protein or optimized pharmacokinetic profiles. whiterose.ac.ukrsc.org Virtual libraries of compounds derived from the core structure can be screened in silico against biological targets to prioritize the synthesis of the most promising candidates, saving significant time and resources. rsc.org

Q & A

Q. What are the standard laboratory synthesis methods for (S)-4-oxopipecolic acid ethylene acetal?

The compound is synthesized via two primary routes:

- Chemical acetalization : Reacting the carbonyl precursor (e.g., 4-oxopipecolic acid) with ethylene glycol in the presence of Brønsted or Lewis acid catalysts (e.g., p-toluenesulfonic acid). This method requires careful control of reaction conditions (e.g., Dean-Stark traps for water removal) to achieve high yields .

- Enzymatic synthesis : Reductive amination of keto acid acetals using phenylalanine dehydrogenase (PDH) from Thermoactinomyces intermedius, coupled with NADH regeneration via formate dehydrogenase (FDH). This method ensures high enantiomeric excess (>98% ee) and scalability for pharmaceutical applications .

Q. Which analytical techniques are essential for confirming the structure and purity of (S)-4-oxopipecolic acid ethylene acetal?

- NMR spectroscopy : 1H-NMR identifies acetal proton signals (δ ~4.0–6.0 ppm) and distinguishes between α-AASA (α-aminoadipic semialdehyde) and residual starting materials, though overlapping signals may complicate quantification .

- LC-MS/MS : Tandem mass spectrometry with electrospray ionization (ESI) detects molecular ions (e.g., m/z 128.1 for P6C) and fragmentation patterns, enabling differentiation from analogs like pipecolic acid .

- IR spectroscopy : Confirms acetal C-O-C stretching vibrations (~1135–1105 cm⁻¹) and absence of carbonyl peaks .

Advanced Research Questions

Q. How does the stability of (S)-4-oxopipecolic acid ethylene acetal vary under different pH conditions?

The acetal group is acid-labile, undergoing hydrolysis in acidic environments (e.g., pH <3) to regenerate the carbonyl group. Neutral or basic conditions (pH 7–9) enhance stability, making it suitable for enzymatic reactions in buffered systems. Catalytic studies show that Brønsted acid sites (e.g., sulfonic acid-functionalized mesoporous silica) accelerate hydrolysis, while Lewis acids (e.g., zeolites) may stabilize the acetal under milder conditions .

Q. What challenges arise in quantifying (S)-4-oxopipecolic acid ethylene acetal and its metabolites using spectroscopic methods?

- NMR limitations : Overlapping signals from α-AASA, P6C, and allysine ethylene acetal in the 1.5–2.5 ppm region complicate quantitative analysis .

- LC-MS/MS optimization : Requires selective ion transitions (e.g., m/z 128.1 → 82/55 for P6C) and calibration with deuterated internal standards (e.g., d9-pipecolic acid) to mitigate matrix effects .

Q. How can catalytic systems be optimized for enantioselective synthesis of (S)-4-oxopipecolic acid ethylene acetal?

- Dual acid catalysts : Brønsted–Lewis acid bifunctional catalysts (e.g., sulfonated mesoporous silica) improve reaction rates and enantioselectivity by synergistically activating both the carbonyl and diol .

- Enzyme engineering : Modifying PDH substrate specificity through directed evolution enhances reductive amination efficiency for bulky keto acid acetals .

Q. What role does (S)-4-oxopipecolic acid ethylene acetal play in synthesizing bioactive molecules?

It serves as a chiral building block in pharmaceuticals, such as the antihypertensive drug Vanlev®. Enzymatically derived (S)-allysine ethylene acetal is converted to bicyclic ketopiperazine scaffolds via cyclization and acetal deprotection, demonstrating its utility in complex heterocycle synthesis .

Methodological Considerations

- Contradictions in data : While Brønsted acids (e.g., Amberlyst 15) have high acid site density, their low surface area limits accessibility, making mesoporous silica more effective despite fewer sites .

- Synthetic alternatives : Enzymatic routes avoid harsh acidic conditions, preserving acid-sensitive functional groups in downstream applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.